
Boc-L-Thr(Bzl)-PAM resin (100-200 mesh)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD00801208” is known as Boc-Thr(Bzl)-PAM resin. This compound is a versatile and high-quality amino acid building block used in advanced chemical applications. It is characterized by a minimum purity of 95% and is commonly used in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Thr(Bzl)-PAM resin is synthesized through a series of chemical reactions involving the protection and activation of amino acids. The synthesis typically begins with the protection of the threonine amino group using a Boc (tert-butyloxycarbonyl) group. The benzyl (Bzl) group is used to protect the hydroxyl group of threonine. The protected threonine is then attached to a PAM (phenylacetamidomethyl) resin, which serves as a solid support for peptide synthesis.
Industrial Production Methods
In industrial settings, the production of Boc-Thr(Bzl)-PAM resin involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to the resin, followed by deprotection and cleavage steps to obtain the desired peptide. The use of high-purity reagents and precise reaction conditions ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Thr(Bzl)-PAM resin undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage Reactions: Cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove the Boc and Bzl groups.
Coupling: HBTU and DIPEA are used to facilitate peptide bond formation.
Cleavage: TFA is used to cleave the peptide from the resin, often in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences determined by the order of amino acid addition. The final product is a peptide with high purity and desired biological activity.
Applications De Recherche Scientifique
Boc-Thr(Bzl)-PAM resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides and small proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates for various industrial applications.
Mécanisme D'action
The mechanism of action of Boc-Thr(Bzl)-PAM resin involves the stepwise addition of protected amino acids to the resin, followed by deprotection and cleavage steps. The resin acts as a solid support, allowing for the sequential assembly of peptides. The molecular targets and pathways involved in this process are primarily related to the formation and cleavage of peptide bonds.
Comparaison Avec Des Composés Similaires
Boc-Thr(Bzl)-PAM resin is unique in its combination of Boc and Bzl protecting groups, which provide stability and ease of handling during peptide synthesis. Similar compounds include:
Fmoc-Thr(Bzl)-PAM resin: Uses Fmoc (fluorenylmethyloxycarbonyl) as the protecting group instead of Boc.
Boc-Thr(Trt)-PAM resin: Uses Trt (trityl) as the protecting group for the hydroxyl group of threonine.
Fmoc-Thr(Trt)-PAM resin: Combines Fmoc and Trt protecting groups.
These similar compounds offer different protecting group strategies, which can be selected based on the specific requirements of the peptide synthesis process.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3R)-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-10,12,14H,11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 |
Clé InChI |
JGRQJSQJXJVDBU-TZMCWYRMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


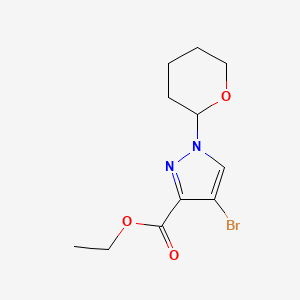
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
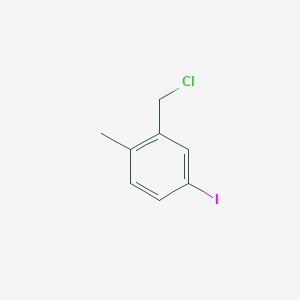
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
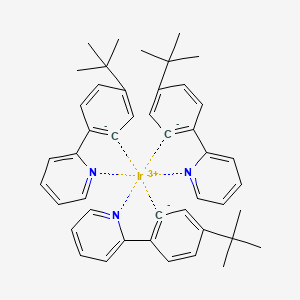

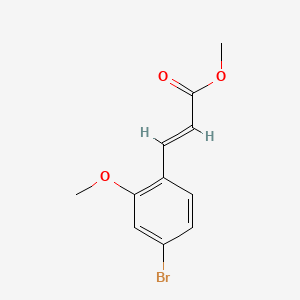

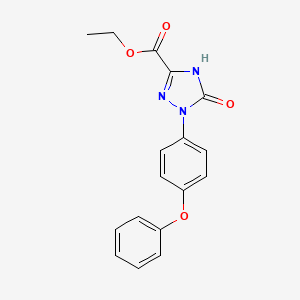
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
